3-Fluoro-3-methylcyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

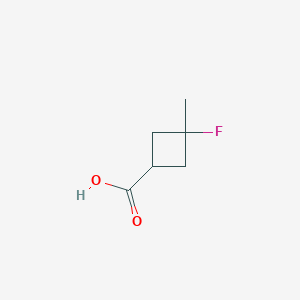

3-Fluoro-3-methylcyclobutanecarboxylic acid is a cyclic organic acid. It has a molecular formula of C6H9FO2 and a molecular weight of 132.13 .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a carboxylic acid group and a fluoromethyl group attached .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación

Diagnostic Imaging in Oncology

3-Fluoro-3-methylcyclobutanecarboxylic acid derivatives, particularly when labeled with fluorine-18, have shown significant promise in the field of oncological imaging. These compounds, through positron emission tomography (PET), have been utilized for the noninvasive imaging of various cancers, including prostate and brain tumors. The utility of these radiotracers, such as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-[18F]FACBC), extends to the detection of pulmonary lesions and the differentiation of malignant from inflammatory lesions, as demonstrated in a study where uptake characteristics of anti-3-[18F]FACBC in lung carcinoma were analyzed. The tracer was found to have higher uptake in malignant lesions compared to inflammatory ones, suggesting its potential in characterizing pulmonary lesions (Amzat et al., 2013).

Improved Synthesis for Clinical Use

The synthesis and development of these compounds for clinical use have been a focus of research to enhance their availability and efficacy in imaging studies. An improved synthesis approach for the precursor of anti-[18F]FACBC has been developed, showing high stereoselectivity and suitability for large-scale preparations. This advancement facilitates the automated radiosynthesis of anti-[18F]FACBC, increasing its yield and purity for human use, thereby supporting its application in tumor imaging with PET (McConathy et al., 2003).

Physicochemical and Transport Properties

Research into the physicochemical properties of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids has provided insights into their behavior and potential modifications for enhanced imaging capabilities. For instance, understanding the pKa values and interactions with fluorine atoms aids in optimizing these compounds for better imaging contrast and specificity in PET scans (Chernykh et al., 2016).

Clinical Trials and Diagnostic Performance

Clinical trials have underscored the value of this compound derivatives in oncology. For example, anti-3-[18F]FACBC PET/CT has demonstrated high sensitivity and specificity in detecting recurrent prostate carcinoma, offering a non-invasive, metabolic imaging technique that surpasses traditional imaging methods in diagnosing prostate carcinoma relapse (Ren et al., 2016). Furthermore, the exploration of transport mechanisms and intracellular fate of these compounds in prostate cancer cells provides a foundation for understanding their diagnostic capabilities and limitations (Okudaira et al., 2011).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the suzuki–miyaura coupling reaction , which suggests that its targets could be the transition metal catalysts used in this reaction.

Mode of Action

In the context of the Suzuki–Miyaura coupling reaction, 3-Fluoro-3-methylcyclobutanecarboxylic acid likely interacts with the transition metal catalysts. The reaction involves the coupling of two organic groups, one of which is transferred from boron to palladium

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction, it’s likely involved in the formation of carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

Given its use in the suzuki–miyaura coupling reaction, it’s likely involved in the formation of carbon-carbon bonds , which could have various effects depending on the specific context of the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator , suggesting that temperature can affect its stability. Furthermore, the compound is used in reactions that require mild and functional group tolerant conditions , indicating that the chemical environment can influence its action and efficacy.

Safety and Hazards

The safety data sheet for 3-Fluoro-3-methylcyclobutanecarboxylic acid indicates that it is for research use only and not for medicinal or household use . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Análisis Bioquímico

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-3-methylcyclobutanecarboxylic acid is not well-understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-fluoro-3-methylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABOQQDLGWHBIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2795207.png)

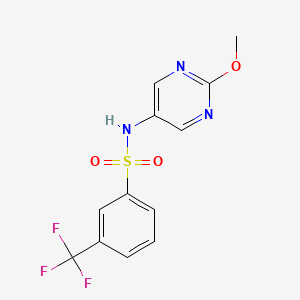

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)

![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)

![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)

![2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2795216.png)

![1-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2795217.png)

![6-Cyclopropyl-2-{4-[(6-fluoroquinazolin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795218.png)

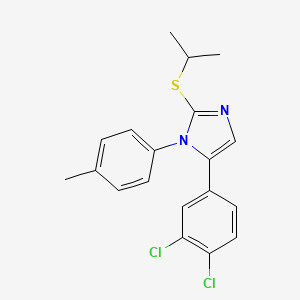

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2795229.png)

methanone](/img/structure/B2795230.png)